3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea
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Overview
Description
The compound “3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea” is a complex organic molecule that features a combination of furan, pyridine, and oxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea” typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxane and urea groups.
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Preparation of Intermediates
Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Pyridine Intermediate: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.
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Coupling and Functionalization
- The furan and pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
- The coupled product is then subjected to further functionalization to introduce the oxane ring through an epoxide opening reaction.
- Finally, the urea group is introduced via the reaction of the amine with an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
“3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea” can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea and oxane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted urea and oxane derivatives.
Scientific Research Applications
“3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea” has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of “3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid derivatives: These compounds share the furan moiety and have been studied for their antimicrobial activity.
Phenylpyridines: Compounds containing a benzene ring linked to a pyridine ring, known for their diverse biological activities.
Uniqueness
“3-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea” is unique due to the combination of its furan, pyridine, and oxane moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(19-14-4-7-21-8-5-14)18-10-12-1-2-15(17-9-12)13-3-6-22-11-13/h1-3,6,9,11,14H,4-5,7-8,10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUNMPWYLJXUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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